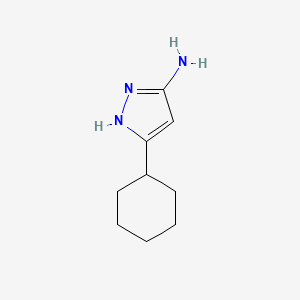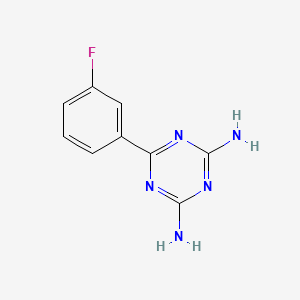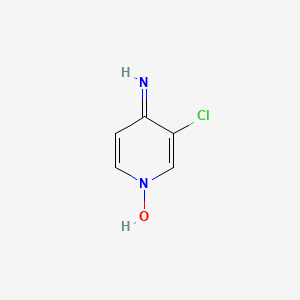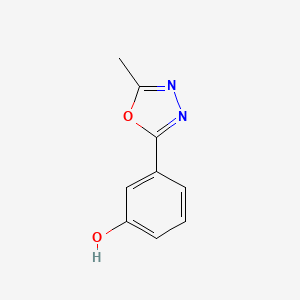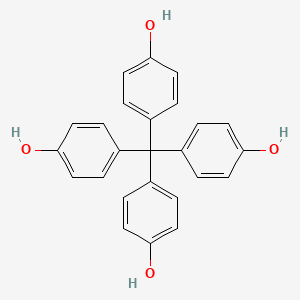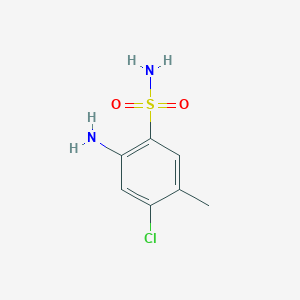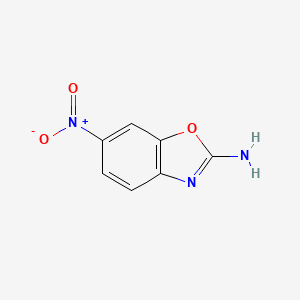
2-Amino-6-nitrobenzoxazole
Overview
Description
Synthesis Analysis
Various synthetic strategies have been explored for benzoxazole derivatives, including those using 2-aminophenol as a precursor. These methodologies involve reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different conditions and catalysts . The synthesis of benzoxazoles has seen significant advancements in recent years, enabling the preparation of diverse derivatives.
Molecular Structure Analysis
The molecular structure of 2-Amino-6-nitrobenzoxazole consists of a bicyclic planar moiety. It serves as a starting material for various mechanistic approaches in drug discovery. The compound exhibits a high potential for functionalization, leading to diverse biological activities such as anti-microbial, anti-fungal, anti-cancer, and anti-inflammatory effects .
Chemical Reactions Analysis
2-Amino-6-nitrobenzoxazole has been involved in various chemical reactions, including nucleophilic aromatic substitutions and other synthetic pathways. These reactions allow for the modification of its structure and the exploration of its pharmacological properties .
Physical And Chemical Properties Analysis
Scientific Research Applications
Neurodegenerative Disorders Treatment
2-Amino-6-nitrobenzoxazole derivatives have been evaluated as inhibitors of Acetylcholinesterase (AChE), an important target for the treatment of neurodegenerative disorders such as Alzheimer’s disease. These compounds have shown inhibition of AChE with IC50 values ranging from nanomolar to micromolar, indicating potential therapeutic applications .
Antifungal Activity
Benzoxazole derivatives, including those related to 2-Amino-6-nitrobenzoxazole, have been designed and synthesized for their antifungal properties. Some derivatives have shown potent activity against fungal species like Aspergillus niger and Candida albicans, suggesting their use in developing antifungal treatments .
Synthesis of Nitrobenzazoles
The compound has been involved in the synthesis of various nitrobenzazoles. An original method includes the formation of C-(2,4,6-trinitrophenyl)-N-R-azomethines with further regiospecific substitution of the nitro group, which could be useful in creating novel compounds with potential applications in different fields .
Safety and Hazards
Future Directions
Research on 2-Amino-6-nitrobenzoxazole should continue to explore its potential applications, optimize synthetic routes, and investigate its interactions with biological targets. Additionally, efforts to enhance its pharmacological properties and develop derivatives with improved efficacy are crucial .
Mechanism of Action
Target of Action
The primary target of 2-Amino-6-nitrobenzoxazole is Acetylcholinesterase (AChE) . AChE is an important enzyme in the nervous system, responsible for the breakdown of acetylcholine, a key neurotransmitter. Inhibition of AChE leads to an increase in acetylcholine concentration, affecting neuronal signaling .
Mode of Action
2-Amino-6-nitrobenzoxazole-derived compounds interact with AChE, inhibiting its activity . The inhibition occurs in the nanomolar to micromolar range . The mode of enzyme inhibition is mixed type and reversible . The interaction between the compound and AChE is stabilized by hydrogen bonding and π – π interactions .
Biochemical Pathways
The inhibition of AChE by 2-Amino-6-nitrobenzoxazole impacts the cholinergic neurotransmission pathway. Under normal conditions, AChE breaks down acetylcholine into choline and acetic acid, terminating the signal transmission. When AChE is inhibited, acetylcholine accumulates, leading to prolonged signal transmission .
Result of Action
The result of 2-Amino-6-nitrobenzoxazole’s action is the inhibition of AChE, leading to an increase in acetylcholine concentration. This can have a significant impact on neuronal signaling, potentially alleviating symptoms of neurodegenerative disorders .
properties
IUPAC Name |
6-nitro-1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYVXILHAMUPRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482475 | |
| Record name | 2-amino-6-nitrobenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6458-17-9 | |
| Record name | 2-amino-6-nitrobenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


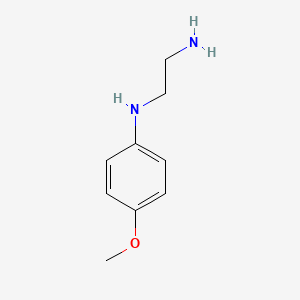
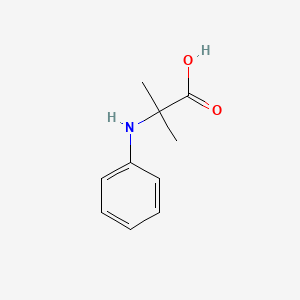
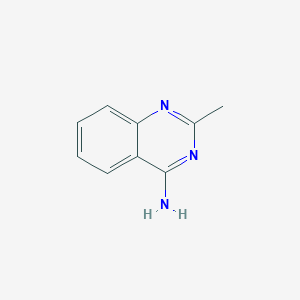
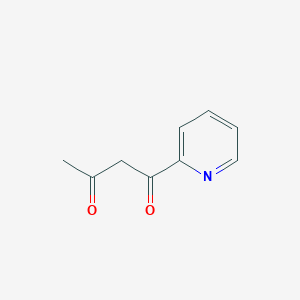
![6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1601016.png)

